molecular formula C8H5BrF2O B1445349 1-(3-Bromo-2,6-difluorophenyl)ethanone CAS No. 1387634-87-8

1-(3-Bromo-2,6-difluorophenyl)ethanone

Cat. No.: B1445349
CAS No.: 1387634-87-8
M. Wt: 235.02 g/mol
InChI Key: OZDPVCFHJISTHQ-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,6-difluorophenyl)ethanone (CAS 1387634-87-8) is a brominated and fluorinated aromatic ketone with the molecular formula C₈H₅BrF₂O and a molecular weight of 235.03 g/mol . This compound serves as a valuable synthetic building block in organic chemistry and medicinal chemistry research. The presence of both bromine and fluorine substituents on the aromatic ring makes it a versatile intermediate for further functionalization, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki reactions, where the bromo group can act as a superior leaving group compared to other halogens . The specific substitution pattern is also found in related compounds used in agrochemical and pharmaceutical research, suggesting its potential in developing new active molecules . Researchers utilize this ketone to synthesize more complex structures for applications in drug discovery and material science. The carbonyl group provides a handle for nucleophilic attack or reduction, allowing for the creation of various secondary alcohols or other derivatives. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

1-(3-bromo-2,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDPVCFHJISTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation to Introduce the Ethanone Group

The acetyl group is introduced onto the brominated aromatic ring via Friedel-Crafts acylation, a well-established method for aryl ketone synthesis:

  • Acylating Agent: Acetyl chloride.
  • Catalyst: Anhydrous aluminum chloride (AlCl3).
  • Solvent: Dichloromethane (DCM) or 1,2-dichlorobenzene.
  • Temperature: Typically 0 °C to room temperature for initial complex formation; elevated temperatures (up to 140 °C) for reaction progression.
  • Time: 1 to 3 hours depending on scale and solvent.
  • Workup: Quenching with aqueous ammonium chloride or dilute acid, extraction with organic solvents, drying, and purification by column chromatography.

A representative procedure involved dissolving AlCl3 in DCM at 0 °C, adding acetyl chloride, stirring for 1 hour, followed by slow addition of brominated aromatic precursor at -80 °C and stirring for 16 hours. The reaction mixture was then quenched with ammonium chloride solution and extracted. Purification by silica gel chromatography yielded the target ketone with a 74% yield.

In another example, acetylation of 2-bromophenyl acetate in 1,2-dichlorobenzene with AlCl3 at 140 °C for 3 hours produced 1-(3-bromo-2-hydroxyphenyl)ethanone with a 62% yield after crystallization and chromatography.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination Br2 or NBS, diisopropylamine, CS2, 0–20 °C 25–63 Regioselective bromination at 3-position; low to moderate yield depending on method
2 Friedel-Crafts Acylation Acetyl chloride, AlCl3, DCM or 1,2-dichlorobenzene, 0–140 °C, 1–16 h 62–74 Introduction of ethanone group; purification by chromatography
3 Alternative (Silyl route) (4-bromo-2,6-difluoro-phenyl)-trimethylsilane, AcCl, AlCl3, DCM, -80 °C 74 Improved regioselectivity and yield via silyl intermediate
4 Sandmeyer Bromination Diazotization, CuBr, acid medium ~25 Alternative bromination route for related compounds

Research Findings and Considerations

  • The regioselectivity of bromination is influenced by the electron-withdrawing fluorine atoms at the 2 and 6 positions, directing substitution preferentially to the 3-position.
  • Friedel-Crafts acylation requires careful control of temperature to avoid polyacylation or decomposition.
  • Purification often involves silica gel chromatography with ethyl acetate/hexane mixtures to separate positional isomers and by-products.
  • The use of trimethylsilyl intermediates can enhance yield and selectivity but requires additional synthetic steps.
  • Industrial synthesis emphasizes scalability and safety, with continuous flow methods improving reproducibility and reducing hazardous reagent exposure.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2,6-difluorophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., ethanol, dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Amino or thio derivatives of the original compound.

    Reduction: 1-(3-Bromo-2,6-difluorophenyl)ethanol.

    Oxidation: 1-(3-Bromo-2,6-difluorophenyl)acetic acid.

Scientific Research Applications

1-(3-Bromo-2,6-difluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,6-difluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Positional Isomers and Halogenation Patterns

Key structural analogs differ in the positions of bromine and fluorine substituents:

Compound Name CAS Number Substituent Positions Purity Molecular Formula Key Synthetic Route
1-(3-Bromo-2,6-difluorophenyl)ethanone 746630-34-2 3-Br, 2,6-F 98% C₈H₅BrF₂O Lithiation of 1-bromo-2,4-difluorobenzene
1-(4-Bromo-2,6-difluorophenyl)ethanone 746630-34-2¹ 4-Br, 2,6-F 98% C₈H₅BrF₂O Halogenation with NBS in IL-A
1-(5-Bromo-2,4-difluorophenyl)ethanone 864773-64-8 5-Br, 2,4-F 98% C₈H₅BrF₂O Not specified in evidence
1-(3-Bromo-2,4-difluorophenyl)ethanone 1210824-63-7 3-Br, 2,4-F 95% C₈H₅BrF₂O Commercial synthesis

Key Observations :

  • Electronic Effects : The 3-bromo substituent (meta to acetyl) in the target compound creates distinct electronic environments compared to 4-bromo (para) isomers, influencing electrophilic substitution patterns.

Reactivity in Halogenation Reactions

highlights that halogenation efficiency depends on substituent positions. For example:

  • Target Compound: Bromination with NBS (N-Bromosuccinimide) in ionic liquid [BMIM(SO₃H)][OTf] yields mono- or polybrominated products depending on NBS equivalents. At 1.1 equiv. NBS, the 3-bromo derivative dominates, while 4.4 equiv. produces tetrabrominated products .
  • Analog Comparison: 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone () shows similar trends, but methoxy groups (electron-donating) vs. fluorine (electron-withdrawing) alter reaction rates and product distributions.

Research Findings and Trends

  • Synthetic Efficiency : Lithiation-trapping methods () offer precise control over substituent positions compared to classical halogenation, which may produce mixtures .
  • Structural Characterization : NMR data (e.g., coupling constants between fluorine and methyl groups) are critical for distinguishing isomers .

Biological Activity

1-(3-Bromo-2,6-difluorophenyl)ethanone is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of bromine and fluorine substituents, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

  • Molecular Formula : C9H7BrF2O
  • Molecular Weight : Approximately 251.05 g/mol
  • Structure : The compound consists of a bromo-substituted phenyl ring attached to an ethanone moiety, which enhances its reactivity.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Type Description
AntimicrobialPotential activity against bacteria and fungi; requires further investigation.
Anti-inflammatoryPossible modulation of inflammatory pathways; needs more research for validation.
CytotoxicityMay exhibit cytotoxic effects on specific cancer cell lines; specific studies pending.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have shown promising results:

  • Cytotoxicity in Cancer Research :
    • A study on structurally similar compounds indicated significant cytotoxic effects on melanoma cells, suggesting that halogenated phenyl compounds could be developed as potential anticancer agents .
  • Antimicrobial Studies :
    • Research on halogenated phenyl derivatives has demonstrated broad-spectrum antimicrobial activity, indicating that this compound may share similar properties .
  • Inflammation Modulation :
    • Investigations into the anti-inflammatory properties of fluorinated compounds have shown that they can influence macrophage polarization and reduce pro-inflammatory mediator production .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound Name Key Features
1-(4-Bromo-2,6-difluorophenyl)ethanoneSimilar structure but different substitution pattern; potential variations in activity.
1-(3-Bromo-4-fluorophenyl)ethanoneContains a different fluorination pattern; may exhibit distinct biological properties.
2-Bromo-1-(3,4-difluorophenyl)ethanoneLacks the bromo substituent; likely results in different reactivity and biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Bromo-2,6-difluorophenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and functional group manipulation. One approach is the bromination of a difluorophenyl precursor. For example, 3-bromo-2,6-difluorobenzaldehyde can be reduced to the corresponding alcohol (using NaBH₄ in ethanol at 0–25°C) and further oxidized to the ketone . Alternatively, direct bromination of 2,6-difluoroacetophenone using bromine in the presence of FeBr₃ as a catalyst (60–80°C, 6–8 hours) achieves selective substitution at the 3-position. Yield optimization requires precise stoichiometric control of bromine (1.1–1.3 equivalents) and inert atmosphere conditions to minimize side reactions like dibromination .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Analytical techniques include:

  • NMR Spectroscopy : ¹H NMR (δ 2.6 ppm for acetyl CH₃; aromatic protons split due to Br and F substituents), ¹⁹F NMR (δ -110 to -115 ppm for ortho/para F), and ¹³C NMR (δ 190–200 ppm for ketone carbonyl) .
  • HPLC/GC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with retention time comparison to standards. GC-MS confirms molecular ion peaks at m/z 235 (M⁺) .
  • Elemental Analysis : Matches theoretical values for C₈H₅BrF₂O (C: 40.89%, H: 2.14%, Br: 33.94%) .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer: Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and moisture absorption. The compound is sensitive to prolonged exposure to light and humidity, which can lead to decomposition (e.g., dehalogenation or ketone reduction). Purity should be rechecked via HPLC after long-term storage (>6 months) .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 3-bromo group acts as a leaving site in Suzuki-Miyaura couplings, while 2,6-difluoro substituents enhance electrophilicity at the ketone via inductive effects. For example, in Pd-catalyzed couplings with aryl boronic acids, the reaction proceeds at 80–100°C in THF/H₂O (3:1) with K₂CO₃ as base, achieving >75% yield. Fluorine’s electron-withdrawing nature stabilizes transition states, accelerating oxidative addition . Competitor pathways (e.g., homocoupling) are suppressed by using Pd(PPh₃)₄ and slow boronic acid addition .

Q. What strategies resolve contradictions in reported biological activity data for halogenated aryl ketones?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To address this:

  • Standardize Assays : Use cell lines with consistent CYP450 expression (e.g., HepG2 for metabolic stability) and control for solvent effects (DMSO ≤0.1%).
  • Comparative SAR Studies : Test this compound alongside analogs (e.g., 3-chloro or non-fluorinated derivatives) to isolate substituent effects. For example, fluorination at 2,6-positions increases logP by 0.5 units, enhancing membrane permeability in cytotoxicity assays .
  • Purity Validation : LC-MS with isotopic pattern analysis ensures absence of dehalogenated byproducts (e.g., 2,6-difluoroacetophenone) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 3A4 (PDB ID: 1TQN). The ketone oxygen forms hydrogen bonds with Arg-212, while bromine occupies a hydrophobic pocket. Fluorine’s van der Waals interactions with Leu-211 improve binding affinity (ΔG ≈ –9.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (AMBER force field) reveal stable binding over 100 ns, with RMSD <2 Å.
  • QSAR Models : Hammett constants (σₘ = 0.34 for Br, σₚ = 0.06 for F) correlate with IC₅₀ in enzyme inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromo-2,6-difluorophenyl)ethanone
Reactant of Route 2
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1-(3-Bromo-2,6-difluorophenyl)ethanone

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